molecular formula C16H17NO4 B11455653 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B11455653
M. Wt: 287.31 g/mol
InChI Key: UALWBDPOXAPSQD-UHFFFAOYSA-N
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Description

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that features a piperidine ring attached to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a chromenone precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The chromenone structure may also play a role in the compound’s biological effects by participating in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one
  • 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium

Uniqueness

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to its specific combination of a piperidine ring and a chromenone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

8-(piperidin-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one

InChI

InChI=1S/C16H17NO4/c18-16-6-11(9-17-4-2-1-3-5-17)12-7-14-15(20-10-19-14)8-13(12)21-16/h6-8H,1-5,9-10H2

InChI Key

UALWBDPOXAPSQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4

Origin of Product

United States

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